7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5(14(8,11)12)7-6(4)9-13-10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVMEDNWLVERLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct chlorosulfonation method employs chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at position 4 of the 7-methyl-2,1,3-benzothiadiazole scaffold. The reaction proceeds via electrophilic aromatic substitution, where the methyl group at position 7 acts as an electron-donating group, directing sulfonation to the para position (position 4).
Key Steps :
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Pre-cooling : The reaction vessel is cooled to 0°C to mitigate the exothermic nature of chlorosulfonic acid addition.
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Gradual Heating : After initial mixing at 0°C, the temperature is raised to 105°C for 12–24 hours to ensure complete sulfonation.
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Workup : The crude product is quenched on ice, extracted with ethyl acetate (EtOAc), and purified via column chromatography (15% petroleum ether/EtOAc).
Data Table 1: Direct Chlorosulfonation Parameters
Challenges and Optimizations
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Regioselectivity : Competing sulfonation at positions 5 or 6 may occur if temperature control is inadequate. Maintaining a strict heating ramp (0°C → 105°C over 30 minutes) minimizes byproducts.
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Purity : Residual chlorosulfonic acid necessitates thorough washing with brine and NaHCO₃ to prevent hydrolysis to the sulfonic acid.
Diazonium Salt-Mediated Sulfur Dioxide Insertion
Methodology Overview
This two-step approach involves diazotization of an aniline precursor followed by sulfur dioxide (SO₂) insertion in the presence of copper(I) chloride (CuCl). The method is adapted from sulfonyl chloride syntheses for heterocyclic systems.
Procedure :
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Diazotization : A solution of 4-amino-7-methyl-2,1,3-benzothiadiazole in HCl is treated with sodium nitrite (NaNO₂) at -5°C to form the diazonium salt.
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SO₂ Insertion : The diazonium salt is reacted with liquid SO₂ and CuCl in a toluene/acetic acid mixture, yielding the sulfonyl chloride after extraction and drying.
Data Table 2: Diazonium Salt Route Parameters
Advantages Over Direct Chlorosulfonation
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Milder Conditions : Avoids high temperatures, reducing decomposition risks.
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Scalability : Adaptable to continuous flow systems for industrial production.
Multi-Step Synthesis via Bromination and Sulfurylation
Bromination of Methyl Precursors
A radical bromination strategy using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) introduces a bromine atom at position 4, which is subsequently displaced by a sulfonyl chloride group.
Steps :
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Bromination : 7-Methyl-2,1,3-benzothiadiazole is treated with NBS (1.05 equiv) and AIBN in dichloromethane (CH₂Cl₂) under reflux.
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Sulfurylation : The brominated intermediate reacts with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid (e.g., FeCl₃).
Data Table 3: Bromination-Sulfurylation Parameters
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 248.71 g/mol. It features a sulfonyl chloride functional group, which enhances its reactivity towards biological molecules, particularly proteins. The presence of the methyl group at the 7-position distinguishes it from other benzothiadiazole derivatives, influencing its reactivity and the properties of its derivatives.
Chemistry
7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride serves as a building block in organic synthesis. It is particularly useful for:
- Synthesis of Complex Organic Molecules : It is employed in the preparation of sulfonamide and sulfonate ester derivatives.
- Modification of Biomolecules : The compound can modify proteins and peptides to study their structure and function.
Biology
In biological research, this compound is investigated for its potential roles in:
- Biochemical Probes : It acts as an inhibitor or probe in various biological pathways.
- Drug Development : Its sulfonamide functional group makes it a candidate for pharmaceutical applications, particularly in developing antimicrobial and anticancer agents.
Medicine
The compound is explored for therapeutic properties due to its biological activity:
- Antimicrobial Properties : It has shown potential against various pathogens.
- Anticancer Activities : Research indicates that it may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : It is involved in the synthesis of dyes, pigments, and polymers.
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Properties
Research focused on the compound's ability to induce apoptosis in cancer cell lines. The mechanism was attributed to its interaction with specific enzymes involved in cell cycle regulation. This study highlighted the potential for developing new anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key structural and molecular parameters of 7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with its analogs:
Notes:
- *The molecular formula and weight for the 7-methyl derivative are inferred based on structural reasoning, as the provided evidence lists C₆H₃N₂O₂S₂Cl (234.68) for both the parent and 7-methyl compounds, which is inconsistent.
Key Differences and Implications
Substituent Effects: Methyl (C₇H₅ClN₂O₂S₂): The methyl group is electron-donating, which may reduce the electrophilicity of the sulfonyl chloride group compared to the parent compound. This could lower reactivity in nucleophilic substitution reactions but improve solubility in non-polar solvents . The higher molecular weight (269.13) may also enhance thermal stability . Parent Compound (C₆H₃ClN₂O₂S₂): Lacking substituents, it serves as a baseline for comparing electronic and steric effects of modifications.
Melting Points: The parent compound’s melting point (148–150°C) is higher than that of non-sulfonyl derivatives like 1,2,3-benzothiadiazole-5-carbonyl chloride (93–96°C), likely due to stronger intermolecular interactions in the sulfonyl chloride . Substituted analogs (e.g., 7-methyl, 7-chloro) lack reported melting points, but trends suggest halogen substituents could raise melting points compared to alkyl groups.
Applications :
- Parent Compound : Used in synthesizing sulfonamides for pharmaceuticals or agrochemicals.
- 7-Methyl Derivative : Enhanced lipophilicity from the methyl group may make it preferable for reactions requiring organic solvents.
- 7-Chloro Derivative : Higher reactivity could accelerate sulfonylation reactions in industrial settings .
Research Findings and Data Gaps
- Reactivity Studies: No direct comparative studies on the sulfonation efficiency of these derivatives are available. However, analogies to other benzothiadiazole systems suggest that electron-withdrawing substituents (e.g., Cl) improve electrophilicity .
- Thermal Stability : The 7-chloro derivative’s higher molecular weight (269.13 vs. 234.68 for the parent) may correlate with increased thermal resilience, but experimental validation is needed.
- Synthetic Challenges : Discrepancies in molecular formulas for the 7-methyl derivative highlight the need for rigorous characterization in future studies .
Biological Activity
7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a compound that has garnered attention for its biological activity, particularly due to its structural features and reactivity. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 248.71 g/mol. It is categorized as a sulfonyl chloride derivative of benzothiadiazole, characterized by the presence of a sulfonyl chloride functional group which enhances its reactivity with biological molecules, particularly proteins.
The sulfonyl chloride group in this compound is highly reactive towards amino groups in proteins. This reactivity facilitates the formation of stable sulfonamide bonds, allowing the compound to modify biomolecules effectively. Such interactions can lead to significant biochemical changes within cells, influencing various biological processes.
Biological Activities
Research indicates that benzothiadiazole derivatives exhibit a range of biological activities including:
Comparative Analysis
The following table compares this compound with other related compounds regarding their structure and biological activity:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₅ClN₂O₂S₂ | Methyl group at position five | Antimicrobial and antitumor effects |
| 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₇ClN₂O₂S₂ | Methoxy group instead of methyl | Moderate antimicrobial activity |
| 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₄Cl₂N₂O₂S₂ | Chlorine substitution at the benzene ring | Enhanced cytotoxicity |
Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of benzothiadiazoles exhibited significant antibacterial activity against mycobacteria. The study found that the incorporation of sulfonamide groups improved selectivity and potency against specific bacterial strains .
Antitumor Activity
In another research article from PMC, various benzothiadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the sulfonamide position could enhance antitumor activity while reducing cytotoxicity to normal cells .
Q & A
Q. What are the common synthetic pathways for preparing 7-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride and its derivatives?
The synthesis typically involves cyclization of precursor thiadiazole derivatives followed by sulfonation and chlorination. For example, sulfonyl chlorides can be synthesized via oxidative chlorination of intermediate sulfides using agents like chlorine gas or SOCl₂ under controlled conditions. Key steps include refluxing with acetic acid as a catalyst and solvent purification .
Q. How should researchers handle and store this compound to maintain reactivity and stability?
Due to its sulfonyl chloride group, the compound is moisture-sensitive. Storage under inert gas (e.g., argon) in anhydrous solvents like dichloromethane or THF is recommended. Handling requires gloveboxes or Schlenk lines to prevent hydrolysis. Safety protocols include using PPE to avoid skin/eye contact, as sulfonyl chlorides are corrosive .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm aromatic and methyl group positions.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal packing and bond angles (e.g., similar structures reported in Acta Crystallographica Section E ).
Advanced Research Questions
Q. How can the reactivity of the sulfonyl chloride group be optimized for synthesizing sulfonamide derivatives with enhanced biological activity?
- Reagent Selection : Use nucleophiles like amines in the presence of bases (e.g., triethylamine or pyridine) to deprotonate and facilitate substitution.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Case Study : In thiazole-based sulfonamides, substituents like chloro or methoxy groups improved antitumor activity by modulating electronic properties .
Q. What experimental challenges arise in analyzing contradictory biological activity data for sulfonamide derivatives of this compound?
Contradictions may stem from:
- Purity Issues : Byproducts from incomplete chlorination or hydrolysis can skew bioassay results. Validate purity via HPLC before testing.
- Cellular Context : Activity varies across cancer cell lines due to differences in membrane permeability or target expression. Use standardized panels (e.g., NCI-60) with dose-response curves .
Q. What strategies mitigate decomposition or side reactions during large-scale synthesis?
- Temperature Control : Maintain reactions below 0°C to suppress hydrolysis.
- Catalytic Additives : Use scavengers like molecular sieves to trap moisture.
- Workflow Example : A two-step process involving thiadiazole cyclization (Lawesson’s reagent) followed by SOCl₂ chlorination reduced side products in similar compounds .
Methodological Considerations
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- DFT Calculations : Predict electrophilicity of the sulfonyl chloride group and its reactivity with nucleophiles.
- Docking Studies : Screen derivatives against biological targets (e.g., carbonic anhydrase) to prioritize synthesis .
Q. What are the best practices for resolving structural ambiguities in derivatives using crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
